2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide
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Overview
Description
- This compound is a member of the benzothiazole and pyrazole derivative families, known for their diverse biological activities.
Synthesis Analysis
- The synthesis involves reactions between specific organic compounds, such as amino derivatives and carboxylic acids. For instance, similar compounds have been synthesized through reactions like those between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid (Senthilkumar, Umarani, & Satheesh, 2021).
Molecular Structure Analysis
- The molecular structure is characterized using techniques such as NMR, FT-IR, and mass spectroscopy, providing detailed insights into the compound's framework. For example, similar compounds have been studied using single crystal X-ray diffraction (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
- These compounds participate in various chemical reactions, such as cyclocondensation, and demonstrate antibacterial, antifungal, and anticancer activities (Senthilkumar et al., 2021).
Physical Properties Analysis
- Physical properties like solubility, melting point, and crystal structure can be determined through experimental methods, including spectroscopic techniques and thermal analysis (Kumara et al., 2018).
Scientific Research Applications
Chemical Synthesis and Drug Development
Knoevenagel Condensation Products in Anticancer Agents : The Knoevenagel condensation, a chemical reaction forming α, β‐unsaturated ketones/carboxylic acids, plays a pivotal role in developing biologically active molecules, including anticancer agents. This reaction, adaptable to various pharmacophoric aldehydes and active methylenes, facilitates the creation of compounds with remarkable anticancer activity by targeting different cancer mechanisms (Tokala, Bora, & Shankaraiah, 2022).
Heterocyclic Compounds in Optoelectronic Materials : Heterocyclic compounds, including quinazolines and pyrimidines, have been extensively researched for their application in optoelectronic materials. These compounds, when integrated into π-extended conjugated systems, significantly enhance the development of novel materials for organic light-emitting diodes, sensors, and solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Activities and Pharmacological Potential
Benzothiazole Derivatives in Chemotherapy : Benzothiazole, a core structure in many natural and synthetic bioactive molecules, exhibits a broad spectrum of pharmacological activities. Derivatives of benzothiazole have been explored for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This exploration underscores the benzothiazole nucleus's significance in drug discovery and its potential for developing new therapeutic agents (Kamal, Hussaini, & Mohammed, 2015).
Antioxidant and Anti-inflammatory Agents from Benzofused Thiazole Derivatives : Research focusing on benzofused thiazole derivatives has identified several compounds with distinct antioxidant and anti-inflammatory activities. These activities highlight the therapeutic potential of such derivatives in managing oxidative stress and inflammation-related disorders (Raut et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-22(10-6-9-16-12-20-23(2)13-16)19(24)17-14-25-18(21-17)11-15-7-4-3-5-8-15/h3-5,7-8,12-14H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOYFOXUYWBFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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